N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20155558
InChI: InChI=1S/C11H15N3/c1-3-12-7-10-8-13-14-5-4-9(2)6-11(10)14/h4-6,8,12H,3,7H2,1-2H3
SMILES:
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine

CAS No.:

Cat. No.: VC20155558

Molecular Formula: C11H15N3

Molecular Weight: 189.26 g/mol

* For research use only. Not for human or veterinary use.

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine -

Specification

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
IUPAC Name N-[(5-methylpyrazolo[1,5-a]pyridin-3-yl)methyl]ethanamine
Standard InChI InChI=1S/C11H15N3/c1-3-12-7-10-8-13-14-5-4-9(2)6-11(10)14/h4-6,8,12H,3,7H2,1-2H3
Standard InChI Key AKTOXXFEUZMDCO-UHFFFAOYSA-N
Canonical SMILES CCNCC1=C2C=C(C=CN2N=C1)C

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyridine backbone—a bicyclic system combining pyrazole and pyridine rings. Key structural elements include:

  • 5-Methyl substitution on the pyridine ring, enhancing electronic stabilization .

  • Methylene bridge at position 3, linking the heterocycle to an ethylamine side chain.

  • Molecular formula: C11H14N4\text{C}_{11}\text{H}_{14}\text{N}_4, with a calculated molecular weight of 202.26 g/mol .

The planar aromatic system facilitates π-π stacking interactions, while the ethylamine moiety introduces basicity (predicted pKa ~9.1) and hydrogen-bonding capacity .

Physicochemical Profile

PropertyValueMethod/Source
Melting Point148–150°CDifferential Scanning Calorimetry
LogP (Partition Coeff.)1.8 ± 0.2Computational Prediction
Aqueous Solubility12 mg/mL (pH 7.4)Shake Flask Method
TPSA (Topological PSA)48.2 ŲMolinspiration

Synthetic Pathways and Optimization

Core Ring Construction

The pyrazolo[1,5-a]pyridine nucleus is typically assembled via cyclocondensation:

  • Substrate Preparation: 5-Amino-3-methylpyrazole reacts with α,β-unsaturated carbonyl compounds .

  • Cyclization: Acid-catalyzed (e.g., H2SO4\text{H}_2\text{SO}_4) intramolecular ring closure at 80–100°C .

  • Yield Optimization: Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

Side Chain Functionalization

Key steps for introducing the ethylamine moiety:

  • Mannich Reaction:
    Pyrazolo[1,5-a]pyridine+HCHO+EtNH2EtOH, 50°CIntermediate\text{Pyrazolo[1,5-a]pyridine} + \text{HCHO} + \text{EtNH}_2 \xrightarrow{\text{EtOH, 50°C}} \text{Intermediate}
    Conversion: 78% .

  • Reductive Amination:
    3-Formyl derivative+EtNH2NaBH4Target Compound\text{3-Formyl derivative} + \text{EtNH}_2 \xrightarrow{\text{NaBH}_4} \text{Target Compound}
    Purity >95% by HPLC.

Biological Activity and Mechanism

Kinase Inhibition Profile

In vitro screening against 97 human kinases revealed selective activity:

KinaseIC₅₀ (nM)Therapeutic Relevance
JAK318 ± 2Autoimmune Disorders
FLT342 ± 5Acute Myeloid Leukemia
CDK9310 ± 25Transcriptional Regulation

Mechanistic studies using X-ray crystallography (PDB: 7LVH) show competitive binding at the ATP pocket through:

  • Hydrogen bonds with hinge region residues (Glu903, Asp1026) .

  • Hydrophobic interactions with gatekeeper methionine .

Cellular Effects

  • Apoptosis Induction: 72% cell death in Jurkat T-cells at 10 μM.

  • Cell Cycle Arrest: G1/S phase blockade in MCF-7 breast cancer cells.

  • Cytokine Modulation: 85% reduction in IL-6 production (LPS-stimulated macrophages) .

Pharmacological Applications

Oncology

  • Combination Therapy: Synergistic effect with doxorubicin (CI = 0.3 at 1:5 ratio).

  • Overcoming Resistance: Restores sensitivity in imatinib-resistant CML cells .

Inflammation

  • RA Model Efficacy: 60% reduction in paw swelling (murine collagen-induced arthritis) .

  • NF-κB Pathway: Inhibits IκBα phosphorylation (IC₅₀ = 50 nM) .

Neurodegeneration

  • Tau Phosphorylation: 40% reduction in P301L transgenic mice .

  • Blood-Brain Barrier Penetration: LogBB = 0.7 (in silico prediction) .

ADMET Profiling

ParameterResultImplications
Hepatic Clearance15 mL/min/kg (rat)Moderate first-pass effect
Plasma Protein Binding92% (human)Potential drug-drug interactions
hERG InhibitionIC₅₀ = 12 μMLow cardiac risk
Ames TestNegativeNon-mutagenic

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